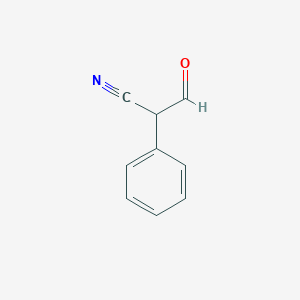

3-Oxo-2-phenylpropanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-2-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDKAIHGKFPFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5841-70-3 | |

| Record name | 5841-70-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Formyl-2-phenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Oxo-2-phenylpropanenitrile

Abstract

This technical guide provides a comprehensive examination of 3-oxo-2-phenylpropanenitrile (CAS 5841-70-3), a trifunctional organic molecule of significant interest to the chemical, pharmaceutical, and material science sectors. The document elucidates the compound's core chemical and physical properties, reactivity, and synthetic utility. A critical distinction is made between this compound and its widely documented constitutional isomer, benzoylacetonitrile (CAS 614-16-4), to ensure clarity in application. Detailed experimental protocols for handling and a representative synthetic transformation are provided, underscoring its role as a versatile building block. This guide is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the exploration and application of advanced chemical intermediates.

Introduction and Nomenclature Clarification

This compound, systematically known as α-formylphenylacetonitrile, is a compact yet highly functionalized organic compound. Its structure incorporates an aldehyde, a nitrile, and a phenyl group all bonded to a single stereocenter, rendering it a potent precursor for a diverse array of complex molecular architectures.[1] Its utility is particularly pronounced in the synthesis of heterocyclic systems and as a key intermediate in the production of biologically active molecules.[1]

A crucial point of clarification is the distinction from its isomer, benzoylacetonitrile (CAS 614-16-4), which has an IUPAC name of 3-oxo-3 -phenylpropanenitrile. While structurally similar, the placement of the phenyl group fundamentally alters the nature of the carbonyl group—from an aldehyde in the target compound to a ketone in benzoylacetonitrile. This guide focuses specifically on This compound (CAS 5841-70-3) . Due to the greater volume of published reactivity data for benzoylacetonitrile, it will be used as a comparative model to illustrate the principles of β-ketonitrile chemistry where applicable, thereby highlighting the unique synthetic avenues available to the α-formyl target compound.

Molecular Identity and Physicochemical Properties

The distinct structures of these isomers lead to markedly different physical properties, which is a critical consideration for experimental design.

Table 1: Core Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5841-70-3 | [1][2] |

| Alternate Name | α-Formylphenylacetonitrile | [3][4] |

| Molecular Formula | C₉H₇NO | [1][2] |

| Molecular Weight | 145.16 g/mol | [1] |

| InChIKey | MGDKAIHGKFPFTO-UHFFFAOYSA-N | [1] |

| Appearance | Solid | [5] |

| Melting Point | 153-155 °C | [2][5] |

| Storage | Store under inert gas, freezer (-20°C) | [1][6] |

| Stability | Reported to be hygroscopic | [1] |

Table 2: Comparative Data for Isomer Benzoylacetonitrile

| Property | Value | Reference(s) |

| CAS Number | 614-16-4 | [7] |

| IUPAC Name | 3-Oxo-3-phenylpropanenitrile | [8] |

| Molecular Formula | C₉H₇NO | [7] |

| Molecular Weight | 145.16 g/mol | |

| InChIKey | ZJRCIQAMTAINCB-UHFFFAOYSA-N | |

| Appearance | Light brown to brown powder | [7] |

| Melting Point | 82-83 °C | [7] |

| Boiling Point | 160 °C @ 10 mmHg | [7] |

The significant difference in melting points underscores the distinct crystalline packing and intermolecular forces resulting from the aldehyde versus ketone functionality.

Spectroscopic and Structural Characterization

While comprehensive, peer-reviewed spectral data for this compound is not widely published, its structure allows for a robust prediction of its key spectroscopic features. These predictions are vital for reaction monitoring and quality control.

Predicted Spectral Features:

-

Infrared (IR) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹. The position can confirm the presence of the aldehyde.

-

C≡N Stretch (Nitrile): A medium-intensity, sharp band should appear in the 2240-2260 cm⁻¹ region. Conjugation may slightly lower this frequency.

-

C-H Stretch (Aromatic/Aldehydic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aldehydic C-H stretch will present as two weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple sharp bands of variable intensity are expected between 1450-1600 cm⁻¹.

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Aldehydic Proton (-CHO): A highly deshielded singlet is predicted in the δ 9.5-10.5 ppm region. This is a definitive diagnostic peak.

-

α-Proton (Ph-CH-CN): A singlet is expected for the methine proton, likely in the δ 4.5-5.5 ppm range, deshielded by both the phenyl and nitrile groups.

-

Aromatic Protons (-C₆H₅): A complex multiplet pattern between δ 7.2-7.8 ppm, integrating to 5 protons, is expected.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-CHO): A highly deshielded signal is expected at δ 190-200 ppm.

-

Nitrile Carbon (-C≡N): A signal in the δ 115-125 ppm region is characteristic.

-

α-Carbon (Ph-CH-CN): The methine carbon should appear in the δ 40-50 ppm range.

-

Aromatic Carbons (-C₆H₅): Multiple signals are expected between δ 125-140 ppm.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z = 145.16.

-

Key fragmentation patterns would likely include the loss of the formyl group (-CHO, m/z = 29) and the nitrile group (-CN, m/z = 26), as well as fragments corresponding to the phenyl group (m/z = 77).

-

Caption: Key functional groups of this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its three functional groups.[1] This trifunctional nature makes it an exceptionally valuable and versatile building block in organic synthesis.

The Acidic α-Proton: A Nucleophilic Hub

The proton at the α-position is rendered significantly acidic by the powerful electron-withdrawing effects of both the adjacent nitrile and carbonyl groups. Deprotonation with a suitable base generates a stabilized enolate, which is a potent carbon nucleophile. This property is the cornerstone of its utility in C-C bond formation.[1]

While specific examples for this compound are sparse, the principle is well-demonstrated by its isomer, benzoylacetonitrile. In a key transformation, benzoylacetonitrile acts as a Michael donor, adding regioselectively to conjugated enynones to produce polyfunctional δ-diketones.[9][10] These diketones are, in turn, valuable precursors for a variety of heterocycles, including 1,2-diazepines.[9][10] This reaction underscores the synthetic power of the activated methylene/methine group in this class of compounds.

Caption: Generalized workflow for Michael addition using a β-ketonitrile.

Aldehyde and Nitrile Groups: Gateways to Heterocycles and Pharmaceuticals

The aldehyde functionality of this compound offers unique reactive pathways not available to its ketonic isomer, including:

-

Reductive Amination: To introduce substituted amine functionalities.

-

Wittig and Related Olefinations: To extend the carbon chain.

-

Condensation Reactions: With active methylene compounds to form new ring systems.

Both the nitrile and carbonyl groups are crucial for its role as a precursor in pharmaceutical synthesis. It is a recognized intermediate in the biocatalytic synthesis of chiral 3-hydroxy-3-phenylpropanenitrile.[1] This downstream product is a key chiral building block for important serotonin/norepinephrine reuptake inhibitors such as fluoxetine and atomoxetine.[1][11][12] The conversion often involves stereoselective reduction of the carbonyl group, a process where enzymes can provide high enantiomeric excess.[1]

Experimental Protocols

Adherence to validated protocols is paramount for safety, reproducibility, and success in the application of this reagent.

Protocol 1: General Handling, Storage, and Dispensing

Causality: this compound is hygroscopic and should be stored under conditions that minimize atmospheric moisture and degradation.[1] The following protocol ensures reagent integrity.

-

Storage: Upon receipt, store the container tightly sealed in a freezer at or below -20°C.[5][6] The storage area should be dark and dry.

-

Inert Atmosphere Handling: All manipulations should ideally be performed in a glove box or glove bag under a dry, inert atmosphere (e.g., Nitrogen or Argon).

-

Equilibration: Before opening, allow the container to warm to ambient temperature inside a desiccator for at least 60 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

-

Dispensing: Quickly weigh the desired amount of the solid into a tared, dry flask. The flask should be equipped for inert gas flushing.

-

Resealing and Storage: Immediately and securely reseal the original container. Purge the headspace with inert gas if possible. Return the container to the freezer promptly.

Protocol 2: Synthesis of α-Formylphenylacetonitrile (CAS 5841-70-3)

Self-Validation: This protocol, adapted from established literature, describes a Claisen condensation for the synthesis of the title compound.[3] The outcome can be validated by comparing the melting point of the product with the literature value (153-155 °C) and by spectroscopic analysis (IR, NMR) to confirm the presence of the key functional groups.

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, suspend sodium methoxide (10.8 g) in anhydrous benzene (300 mL).

-

Reaction Initiation: Cool the suspension in an ice bath.

-

Substrate Addition: Prepare a mixture of ethyl formate (16.28 g) and phenylacetonitrile (23.4 g). Add this mixture dropwise to the stirred suspension while maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete (approx. 30 minutes), remove the ice bath and allow the reaction to stir at ambient temperature for 3 hours.

-

Workup - Quenching and Extraction: Add ice water to the reaction mixture. Separate the aqueous layer. Wash the organic layer with 0.5 N sodium hydroxide solution (3 x 100 mL).

-

Workup - Acidification and Precipitation: Combine all aqueous layers and cool in an ice bath. Adjust the pH to 3-4 with concentrated hydrochloric acid. A precipitate will form.

-

Isolation: Stir the mixture in the ice bath for 20 minutes. Collect the resulting solid precipitate by filtration.

-

Purification: Wash the filter cake thoroughly with cold water to yield α-formylphenylacetonitrile (approx. 21 g). The product can be used directly for many subsequent steps or recrystallized for higher purity.[3]

Safety and Toxicology

As a multifunctional nitrile, this compound must be handled with appropriate care.

-

Hazard Profile: Classified as a dangerous good for transport.[4] Compounds of this class are often toxic if swallowed, in contact with skin, or if inhaled.[5]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

-

Engineering Controls: All work should be conducted in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.

-

First Aid: In case of skin or eye contact, flush immediately with copious amounts of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

-

Disclaimer: This information is not a substitute for a formal Safety Data Sheet (SDS). Users must obtain and review the most current SDS from their supplier before any handling or use of this compound.

Conclusion and Future Outlook

This compound is a potent and versatile chemical intermediate whose value lies in the dense and orthogonal reactivity of its functional groups. Its demonstrated role as a precursor to key pharmaceutical intermediates highlights its importance in drug discovery and development.[1] Future research will likely focus on expanding its application in asymmetric catalysis to access novel chiral building blocks, developing more environmentally benign "green" synthetic routes, and exploring its utility in the synthesis of advanced materials and functional dyes. The continued exploration of this and related α-cyanoketones promises to unlock new and efficient pathways to complex molecular targets.

References

- 1. benchchem.com [benchchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. prepchem.com [prepchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 5841-70-3 [sigmaaldrich.com]

- 6. 5841-70-3|this compound|BLD Pharm [bldpharm.com]

- 7. Benzoylacetonitrile CAS#: 614-16-4 [m.chemicalbook.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Cyanoacetophenone: Structure, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 2-Cyanoacetophenone. Known systematically as 3-oxo-3-phenylpropanenitrile and also by synonyms such as Benzoylacetonitrile, this compound is a highly versatile building block in modern organic synthesis. Its unique molecular architecture, featuring a ketone, a nitrile, and an active methylene group, provides a triad of reactive sites that make it an invaluable precursor for a diverse array of complex molecules, particularly heterocyclic systems of medicinal importance.

This document moves beyond a simple recitation of facts, providing causality behind experimental choices and protocols. We will delve into the core physicochemical properties, robust synthetic routes, detailed analytical characterization, and critical applications, with a focus on empowering researchers to leverage this reagent's full potential.

Core Molecular Attributes of 2-Cyanoacetophenone

2-Cyanoacetophenone (CAS No. 614-16-4) is an aromatic beta-ketonitrile.[1][2] The molecule consists of a phenyl ring attached to a carbonyl group, which is in turn bonded to a methylene group bearing a nitrile function (-C≡N).[1] This arrangement makes the methylene protons acidic and thus readily removable by a base, a key feature underpinning its reactivity.

The juxtaposition of the electron-withdrawing benzoyl and cyano groups significantly enhances the reactivity of the central methylene bridge, making it a potent nucleophile in its carbanionic form. This structural feature is the cornerstone of its utility in carbon-carbon bond-forming reactions.

Table 1: Physicochemical Properties of 2-Cyanoacetophenone

| Property | Value | Reference(s) |

| IUPAC Name | 3-oxo-3-phenylpropanenitrile | [1] |

| Synonyms | Benzoylacetonitrile, 2-Cyanoacetyl phenone, Phenacyl cyanide | [1][3][4] |

| CAS Number | 614-16-4 | [1][3][5] |

| Molecular Formula | C₉H₇NO | [1][3][4] |

| Molecular Weight | 145.16 g/mol | [1][4] |

| Appearance | White to light yellow crystalline powder | [6] |

| Melting Point | 80-84 °C | [1][2] |

| Purity | ≥ 98% | [6] |

| SMILES | C1=CC=C(C=C1)C(=O)CC#N | [1] |

Synthesis and Mechanistic Insight

The synthesis of 2-Cyanoacetophenone is most effectively achieved via a base-mediated condensation reaction between a benzoyl precursor and an acetonitrile source. The following protocol describes a reliable method adapted from established procedures for synthesizing β-ketonitriles.[7]

Experimental Protocol: Synthesis of 2-Cyanoacetophenone

This procedure details the synthesis via the reaction of ethyl benzoate with acetonitrile, using potassium tert-butoxide as the base. The causality for this choice lies in the base's strength, which is sufficient to deprotonate acetonitrile to form the required nucleophile, and its bulky nature, which minimizes side reactions.

Materials:

-

Ethyl benzoate

-

Acetonitrile

-

Potassium tert-butoxide

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve ethyl benzoate (1 equivalent) in anhydrous THF.

-

Base Addition: To the stirred solution at room temperature, add potassium tert-butoxide (2.1 equivalents) in one portion.

-

Nucleophile Addition: Immediately following the base, add acetonitrile (1 equivalent) to the reaction mixture.

-

Reaction: Allow the resulting mixture to stir at ambient temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by adding deionized water. Stir for 5 minutes.

-

Extraction and Neutralization: Transfer the mixture to a separatory funnel. Add ethyl acetate to extract the organic components. Carefully add concentrated HCl dropwise to neutralize the mixture and protonate the product.

-

Work-up: Separate the organic layer. Wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-Cyanoacetophenone.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis process, providing a clear visual representation of the workflow from reactants to the purified product.

Caption: Workflow for the synthesis of 2-Cyanoacetophenone.

Analytical Characterization Protocols

Rigorous structural confirmation of the synthesized 2-Cyanoacetophenone is paramount. The following section provides self-validating protocols for its characterization using NMR, IR, and Mass Spectrometry.

Analytical Workflow Diagram

This diagram outlines the logical flow for the comprehensive characterization of the final compound.

Caption: Standard analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of purified 2-Cyanoacetophenone in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Key parameters include a spectral width of ~220 ppm, a 2-second relaxation delay, and an accumulation of at least 1024 scans for a good signal-to-noise ratio.

-

-

Expected Data Interpretation:

-

¹H NMR:

-

~ δ 7.5-8.0 (m, 5H): These signals correspond to the protons of the phenyl group. The protons ortho to the carbonyl group will be the most downfield due to the group's electron-withdrawing nature.

-

~ δ 4.0 (s, 2H): A sharp singlet corresponding to the two equivalent protons of the active methylene group (-CH₂-), which are deshielded by the adjacent carbonyl and cyano groups.

-

-

¹³C NMR: Carbonyl carbons are distinctly found at the low-field end of the spectrum (160-220 δ), while sp² carbons of the aromatic ring absorb from 110-140 δ.[8]

-

~ δ 188-192: Carbonyl carbon (C=O).

-

~ δ 128-136: Aromatic carbons. Four signals are expected due to symmetry.

-

~ δ 115-117: Cyano group carbon (-C≡N).

-

~ δ 30-35: Methylene carbon (-CH₂-).

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, run the spectrum as a thin film or using an Attenuated Total Reflectance (ATR) accessory.[1]

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

-

Expected Data Interpretation: The IR spectrum provides definitive evidence for the key functional groups.

-

~ 2250-2270 cm⁻¹: A sharp, medium-intensity absorption characteristic of the nitrile (C≡N) stretch.[9][10]

-

~ 1680-1700 cm⁻¹: A strong, sharp absorption corresponding to the conjugated ketone (C=O) stretch.

-

~ 3050-3100 cm⁻¹ & 1450-1600 cm⁻¹: Absorptions corresponding to aromatic C-H stretching and C=C ring stretching, respectively.

-

~ 2900-2950 cm⁻¹: Aliphatic C-H stretching from the methylene group.

-

Mass Spectrometry (MS)

-

Protocol:

-

Sample Introduction: Introduce the sample into an electron ionization (EI) mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use a standard electron energy of 70 eV.

-

-

Expected Data Interpretation: The mass spectrum confirms the molecular weight and provides structural information through fragmentation patterns.[11][12]

-

m/z 145: The molecular ion (M⁺) peak, confirming the molecular weight.

-

m/z 105: A very prominent peak (often the base peak) corresponding to the benzoyl cation [C₆H₅CO]⁺. This is formed by the stable loss of the cyanomethyl radical (•CH₂CN) from the molecular ion.[13]

-

m/z 77: A strong peak corresponding to the phenyl cation [C₆H₅]⁺, formed by the loss of carbon monoxide (CO) from the benzoyl cation.[12][13]

-

Table 2: Summary of Expected Analytical Data

| Technique | Expected Result | Inferred Structural Feature |

| ¹H NMR | δ ~4.0 (s, 2H); δ ~7.5-8.0 (m, 5H) | Active methylene and phenyl groups |

| ¹³C NMR | δ ~190 (C=O); δ ~116 (C≡N); δ ~32 (CH₂) | Carbonyl, nitrile, and methylene carbons |

| FTIR | ~2260 cm⁻¹ (C≡N); ~1690 cm⁻¹ (C=O) | Nitrile and conjugated ketone groups |

| MS (EI) | m/z 145 (M⁺); 105 ([M-CH₂CN]⁺); 77 ([M-CH₂CN-CO]⁺) | Molecular weight and key fragments |

Applications in Research and Drug Development

The synthetic utility of 2-Cyanoacetophenone is extensive, primarily serving as a versatile intermediate for constructing more complex molecular frameworks. Its ability to act as a three-carbon building block makes it particularly powerful in the synthesis of heterocyclic compounds, which are foundational structures in many pharmaceuticals.

-

Heterocyclic Synthesis: It is a key starting material for producing substituted pyridines, pyrimidines, 4H-pyrans, 2-pyridones, and furans.[2][14] These scaffolds are prevalent in a wide range of biologically active molecules, including anti-inflammatory, analgesic, and potential anti-cancer agents.

-

Pharmaceutical Intermediates: The compound's reactivity allows for the efficient introduction of a benzoyl moiety alongside a functionalized side chain, a common strategy in medicinal chemistry to explore structure-activity relationships.

-

Material Science: It is employed in the synthesis of specialized polymers and resins, where its functional groups can be used to tune material properties like thermal stability.

-

Dyes and Agrochemicals: 2-Cyanoacetophenone also serves as an intermediate in the production of various dyes and agrochemicals.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of 2-Cyanoacetophenone is essential for laboratory safety. The following information is summarized from supplier Safety Data Sheets (SDS).[3][5][15]

Table 3: Hazard and Safety Information for 2-Cyanoacetophenone

| Category | Description |

| Hazard Classification | Warning! Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[3][5][15] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area or under a chemical fume hood.[5][15] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid dust formation. Do not breathe dust. Wash hands thoroughly after handling.[3][5] |

| Storage | Keep container tightly closed. Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[5] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Call a POISON CENTER or doctor if you feel unwell.[15] |

| First Aid (Ingestion) | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[15] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[15] |

References

- 1. Benzoylacetonitrile | C9H7NO | CID 64799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoylacetonitrile | 614-16-4 [chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. BENZOYL ACETONITRILE 614-16-4 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 5. fishersci.com [fishersci.com]

- 6. Benzoylacetonitrile | 614-16-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Benzoylacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Benzyl nitrile [webbook.nist.gov]

- 10. Benzonitrile [webbook.nist.gov]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. asdlib.org [asdlib.org]

- 13. app.studyraid.com [app.studyraid.com]

- 14. theclinivex.com [theclinivex.com]

- 15. fishersci.co.uk [fishersci.co.uk]

Spectroscopic Characterization of α-Formylphenylacetonitrile: A Technical Guide for Researchers

Introduction

α-Formylphenylacetonitrile, also known as 2-formyl-2-phenylacetonitrile or α-cyanophenylacetaldehyde, is a benzenoid aromatic compound with the molecular formula C₉H₇NO.[1][2] Its structure incorporates a phenyl ring, a nitrile group, and an aldehyde functional group, all attached to a single chiral carbon center. This unique arrangement of functional groups makes it a molecule of interest in organic synthesis and as a potential building block in the development of pharmaceutical compounds.

Accurate structural elucidation and purity assessment are critical in any chemical research and development workflow. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This technical guide provides an in-depth analysis of the expected spectroscopic data for α-formylphenylacetonitrile, offering a predictive framework for researchers. The interpretations herein are based on established principles of spectroscopic analysis for the constituent functional groups. While experimental data for this specific molecule is not widely available in public databases, this guide serves as a robust reference for the verification of experimentally acquired spectra.

The molecular structure of α-formylphenylacetonitrile is presented below. The central methine proton is acidic and is flanked by three electron-withdrawing groups: the phenyl ring, the nitrile, and the formyl group.

Caption: Molecular structure of α-formylphenylacetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For α-formylphenylacetonitrile, both ¹H and ¹³C NMR will provide unique and complementary data.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine (α-proton), and the aldehydic proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile and formyl groups, and the anisotropy of the phenyl ring.[3]

Predicted ¹H NMR Data (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.4 - 7.6 | Multiplet (m) | 5H |

| Aldehydic (CHO) | 9.5 - 9.7 | Singlet (s) | 1H |

| Methine (Cα-H) | ~5.0 | Singlet (s) | 1H |

Interpretation and Causality:

-

Aromatic Protons (7.4 - 7.6 ppm): The protons on the phenyl ring are expected to appear as a complex multiplet in the typical aromatic region.[1] Their specific chemical shifts and splitting patterns will depend on their position relative to the electron-withdrawing substituent.

-

Aldehydic Proton (9.5 - 9.7 ppm): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the magnetic anisotropy of the carbonyl group, hence its characteristic downfield chemical shift.[4] It is not coupled to any other protons, so it should appear as a sharp singlet.

-

Methine Proton (~5.0 ppm): The proton on the α-carbon is significantly deshielded due to the cumulative electron-withdrawing effects of the adjacent phenyl, nitrile, and formyl groups. It is also expected to appear as a singlet as there are no adjacent protons for it to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for all nine carbon atoms in the molecule. The chemical shifts are indicative of the carbon type (alkene, alkyne, aromatic, carbonyl, etc.).[5]

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 185 - 195 |

| Aromatic (C-ipso) | 130 - 135 |

| Aromatic (C-ortho, C-meta, C-para) | 128 - 132 |

| Nitrile (C≡N) | 115 - 120 |

| Methine (Cα) | 50 - 60 |

Interpretation and Causality:

-

Carbonyl Carbon (185 - 195 ppm): The aldehydic carbonyl carbon is highly deshielded and appears far downfield, which is characteristic of this functional group.[6]

-

Aromatic Carbons (128 - 135 ppm): The carbons of the phenyl ring will resonate in the typical aromatic region. The ipso-carbon (the one attached to the α-carbon) may have a slightly different chemical shift from the others.[7]

-

Nitrile Carbon (115 - 120 ppm): The carbon of the nitrile group has a characteristic chemical shift in this range.

-

Methine Carbon (50 - 60 ppm): This sp³-hybridized carbon is shifted downfield from a typical alkane carbon due to the attachment of three electron-withdrawing groups.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of α-formylphenylacetonitrile in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a spectral width of approximately 16 ppm.

-

Employ a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.

-

Accumulate 16-32 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling.

-

Use a spectral width of approximately 220 ppm.

-

Employ a pulse angle of 45 degrees with a relaxation delay of 2-5 seconds.

-

Accumulate 1024 or more scans, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.[5]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[8]

Predicted IR Absorption Data

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aldehydic C-H | Stretch | 2850 - 2800 and 2750 - 2700 | Medium, often two bands |

| Nitrile (C≡N) | Stretch | 2260 - 2240 | Medium to Strong |

| Carbonyl (C=O) | Stretch | 1740 - 1720 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium, multiple bands |

Interpretation and Causality:

-

Aromatic and Aldehydic C-H Stretches: The C-H stretching vibrations for the aromatic ring appear just above 3000 cm⁻¹. The aldehydic C-H stretch is characteristic and often appears as a pair of medium intensity bands to the right of the main alkyl C-H stretching region.[9]

-

Nitrile Stretch (2260 - 2240 cm⁻¹): The C≡N triple bond is strong and its stretching vibration gives rise to a sharp, intense absorption in this region.

-

Carbonyl Stretch (1740 - 1720 cm⁻¹): The C=O bond of the aldehyde will produce a very strong and sharp absorption peak, which is one of the most recognizable features in an IR spectrum.[10]

-

Aromatic C=C Stretches (1600 - 1450 cm⁻¹): The stretching of the carbon-carbon bonds within the phenyl ring results in a series of absorptions in this region.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid or liquid α-formylphenylacetonitrile sample directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of percent transmittance versus wavenumber (cm⁻¹).[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For α-formylphenylacetonitrile, electron ionization (EI) would likely be used, which involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment.[12]

Predicted Mass Spectrometry Data (EI)

| m/z | Proposed Fragment | Comments |

| 145 | [C₉H₇NO]⁺˙ | Molecular Ion (M⁺˙) |

| 116 | [M - CHO]⁺ | Loss of the formyl radical |

| 117 | [M - CO]⁺˙ | Loss of carbon monoxide |

| 89 | [C₇H₅]⁺ | Phenyl radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Interpretation and Fragmentation Pathway:

The molecular ion peak (M⁺˙) is expected at an m/z corresponding to the molecular weight of the compound, which is 145.16 g/mol . Common fragmentation pathways for aldehydes include the loss of the formyl radical (CHO, 29 Da) or the loss of a neutral carbon monoxide molecule (CO, 28 Da).[7] Further fragmentation of the phenylacetonitrile radical cation could lead to the formation of a phenyl cation at m/z 77.

Caption: Predicted fragmentation pathway for α-formylphenylacetonitrile in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of α-formylphenylacetonitrile in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be vaporized and separated from any impurities on a capillary column.

-

Ionization: As the compound elutes from the GC column, it enters the EI source of the mass spectrometer, where it is bombarded with 70 eV electrons.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Conclusion

This guide provides a detailed, albeit predictive, overview of the key spectroscopic data for α-formylphenylacetonitrile. The expected ¹H NMR, ¹³C NMR, IR, and MS data have been outlined, along with interpretations grounded in fundamental principles of chemical spectroscopy. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality data for this compound. When combined, these spectroscopic techniques provide a powerful and comprehensive means of confirming the identity, structure, and purity of α-formylphenylacetonitrile, which is essential for its application in research and development. It is crucial for researchers to compare their experimentally obtained spectra with these predictions to validate their results.

References

- 1. scbt.com [scbt.com]

- 2. 2-Formyl-2-phenylacetonitrile [oakwoodchemical.com]

- 3. PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 5. chem.uoi.gr [chem.uoi.gr]

- 6. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Alpha-phenylacetoacetonitrile | C10H9NO | CID 20547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 3-Oxo-2-phenylpropanenitrile

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism in 3-oxo-2-phenylpropanenitrile, a β-ketonitrile of significant interest in synthetic and medicinal chemistry.[1] The guide delves into the structural and electronic factors governing the equilibrium between its keto and enol forms. We will explore the profound influence of solvent polarity and hydrogen bonding on the tautomeric ratio. Detailed, field-proven experimental protocols for the characterization and quantification of this equilibrium using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are presented. Furthermore, this guide offers insights into the causality behind experimental choices, ensuring a robust and reproducible analytical framework for researchers, scientists, and drug development professionals.

Introduction: The Duality of β-Ketonitriles

Keto-enol tautomerism, the interconversion between a ketone (keto form) and a hydroxyl-alkene (enol form), is a fundamental concept in organic chemistry that dictates the reactivity and physicochemical properties of carbonyl compounds.[2][3] For most simple ketones and aldehydes, the equilibrium lies heavily in favor of the more thermodynamically stable keto form.[4][5] However, in β-dicarbonyl and related systems, such as this compound, the enol form can be significantly stabilized, leading to a measurable and often substantial population at equilibrium.[4]

This compound possesses a unique structural framework where a carbonyl group and a nitrile group are separated by a methylene unit bearing a phenyl substituent.[1] This arrangement gives rise to a dynamic equilibrium between the keto and enol tautomers, each with distinct chemical personalities. The keto form acts as a typical electrophile at the carbonyl carbon, while the enol form behaves as a carbon-centered nucleophile.[6] Understanding and controlling this tautomeric balance is paramount for its application in the synthesis of complex heterocyclic systems and as a precursor for biologically active molecules.[1]

Structural Features Influencing Tautomerism in this compound

The position of the keto-enol equilibrium is a delicate balance of several structural and electronic factors:

-

Acidity of the α-Proton: The presence of two electron-withdrawing groups (carbonyl and nitrile) flanking the α-carbon significantly increases the acidity of the α-proton, facilitating its removal and the subsequent formation of the enolate intermediate, a crucial step in tautomerization.[4][7]

-

Conjugation and Resonance: The enol form of this compound benefits from an extended π-system. The carbon-carbon double bond of the enol is in conjugation with both the nitrile group and the phenyl ring, leading to significant resonance stabilization.[2][3] This delocalization of electron density is a primary driving force for enolization.

-

Intramolecular Hydrogen Bonding: The geometry of the enol tautomer allows for the formation of a stable six-membered ring-like structure through intramolecular hydrogen bonding between the enolic hydroxyl group and the nitrogen atom of the nitrile group.[3][8] This interaction significantly stabilizes the enol form.

The Tautomeric Equilibrium

The interconversion between the keto and enol forms of this compound is a dynamic process that can be influenced by external factors.

Caption: Keto-enol equilibrium of this compound.

Solvent Effects on the Equilibrium

The choice of solvent has a profound impact on the keto-enol equilibrium.[9][10] The relative stability of the two tautomers can be significantly altered by solute-solvent interactions.

-

Polar Protic Solvents: Solvents like methanol and water can form hydrogen bonds with both the keto and enol forms. However, they can disrupt the intramolecular hydrogen bond that stabilizes the enol, potentially shifting the equilibrium towards the more polar keto form.[10]

-

Polar Aprotic Solvents: Solvents such as DMSO and DMF are strong hydrogen bond acceptors and can stabilize the enol tautomer by forming intermolecular hydrogen bonds with the enolic hydroxyl group.[10] This often leads to a higher proportion of the enol form.

-

Nonpolar Solvents: In nonpolar solvents like chloroform and carbon tetrachloride, the intramolecularly hydrogen-bonded enol form is often favored, as this self-contained stabilization is energetically advantageous in a non-polar environment.[9][11]

The equilibrium constant, KT = [Enol]/[Keto], provides a quantitative measure of the relative amounts of each tautomer.

Experimental Characterization of Tautomerism

A multi-faceted spectroscopic approach is essential for the unambiguous characterization and quantification of the keto-enol equilibrium in this compound.

Caption: Workflow for the analysis of keto-enol tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and direct method for determining the keto-enol ratio in solution.[12][13] The slow rate of interconversion on the NMR timescale allows for the observation of distinct signals for each tautomer.[13][14]

3.1.1. ¹H NMR Spectroscopy

-

Keto Form: The α-proton typically appears as a singlet. The benzylic protons will also be present.

-

Enol Form: The enolic hydroxyl proton gives a characteristic downfield signal, often broadened due to exchange. The vinylic proton will also be observable.

The ratio of the keto to enol forms can be accurately determined by integrating the signals corresponding to the α-proton of the keto form and the vinylic proton of the enol form.[13]

3.1.2. ¹³C NMR Spectroscopy

-

Keto Form: A characteristic signal for the carbonyl carbon will be observed around 190-200 ppm.

-

Enol Form: The enolic carbons (C=C-OH) will appear in the alkene region of the spectrum. The carbon bearing the hydroxyl group will be significantly downfield.

3.1.3. Experimental Protocol: NMR Analysis

-

Sample Preparation: Prepare solutions of this compound (typically 0.05 M) in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).[15]

-

Data Acquisition: Record ¹H and ¹³C NMR spectra at a constant temperature (e.g., 25 °C).

-

Data Processing: Process the spectra and carefully integrate the characteristic signals for the keto and enol forms.

-

Calculation of Equilibrium Constant: Calculate the mole fraction of each tautomer from the integrated areas and determine the equilibrium constant (KT). The Gibbs free energy difference (ΔG°) can then be calculated using the equation ΔG° = -RTlnKT.[9]

| Solvent | Keto Signal (α-H) δ (ppm) | Enol Signal (vinyl-H) δ (ppm) | % Enol | KT |

| CDCl₃ | Value | Value | Value | Value |

| DMSO-d₆ | Value | Value | Value | Value |

| Methanol-d₄ | Value | Value | Value | Value |

| (Note: The actual chemical shift values and equilibrium constants will need to be determined experimentally.) |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in each tautomer.

-

Keto Form: A strong absorption band corresponding to the C=O stretching vibration will be observed in the region of 1700-1730 cm⁻¹. A band for the C≡N stretch will also be present.

-

Enol Form: The broad O-H stretching vibration of the enolic hydroxyl group will appear in the range of 3200-3600 cm⁻¹. The C=C stretching vibration will be observed around 1600-1650 cm⁻¹. The C≡N stretch will also be present, potentially at a slightly different frequency due to conjugation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the electronic transitions of the tautomers.[16][17] The extended conjugation in the enol form typically results in a π → π* transition at a longer wavelength (a bathochromic shift) compared to the n → π* transition of the keto form. By analyzing the absorption spectra in different solvents, one can qualitatively assess the shift in the tautomeric equilibrium.[17]

Authoritative Grounding and Mechanistic Insights

The mechanism of keto-enol tautomerism can be catalyzed by either acid or base.[4]

Acid-Catalyzed Tautomerism

-

Protonation of the carbonyl oxygen.

-

Deprotonation of the α-carbon by a weak base (e.g., the solvent) to form the enol.[4]

Base-Catalyzed Tautomerism

-

Deprotonation of the α-carbon by a base to form a resonance-stabilized enolate ion.

-

Protonation of the enolate oxygen by the conjugate acid of the base (e.g., the solvent) to yield the enol.[4]

Caption: Acid and base-catalyzed tautomerization mechanisms.

Conclusion

The keto-enol tautomerism of this compound is a fascinating and synthetically relevant phenomenon. The stability of its enol form, driven by conjugation and intramolecular hydrogen bonding, leads to a significant population of this tautomer at equilibrium. This guide has provided a comprehensive framework for understanding and experimentally probing this equilibrium. By employing a combination of NMR, IR, and UV-Vis spectroscopy, researchers can gain a deep understanding of the tautomeric landscape of this important building block and harness its unique reactivity for the development of novel chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. fulir.irb.hr [fulir.irb.hr]

- 12. diverdi.colostate.edu [diverdi.colostate.edu]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. cores.research.asu.edu [cores.research.asu.edu]

- 15. scirp.org [scirp.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Benzoylacetonitrile: Melting Point and Solubility

Introduction

Benzoylacetonitrile (CAS RN: 614-16-4), a versatile β-ketonitrile, serves as a critical building block in the synthesis of a wide array of heterocyclic compounds, pharmaceuticals, and dyes.[1] Its chemical reactivity and utility in drug development and materials science are intrinsically linked to its fundamental physical properties. A thorough understanding of its melting point and solubility characteristics is paramount for researchers and drug development professionals in designing synthetic routes, developing purification strategies, and formulating final products. This guide provides a comprehensive overview of the melting point and solubility of benzoylacetonitrile, supported by detailed experimental protocols for their accurate determination.

Melting Point of Benzoylacetonitrile

The melting point of a solid is a critical indicator of its purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid phase. Impurities typically cause a depression and broadening of the melting point range.

Reported Melting Point Values

Various sources report the melting point of benzoylacetonitrile within a narrow range, suggesting a high degree of consistency for the pure compound. It is typically observed as a light yellow to yellow-brown crystalline powder.[1][2]

| Melting Point Range (°C) | Purity/Assay | Source(s) |

| 82-83 | 99% | [3] |

| 78-82 | ≥98.0% | [1] |

| 80.5 | Not Specified | [1] |

| 78.0-84.0 | ≥98.0% | [2] |

Note: The slight variations in the reported melting point ranges can be attributed to different analytical methods, heating rates, and purity levels of the samples.

Causality Behind Melting Point Determination

The determination of a melting point range provides valuable insights into the identity and purity of a crystalline solid. A sharp melting range (typically 0.5-1°C) is indicative of a highly pure compound. Conversely, a broad melting range suggests the presence of impurities, which disrupt the crystal lattice structure and lower the energy required to transition to a liquid state. Therefore, an accurate melting point determination is a fundamental quality control step in chemical synthesis and pharmaceutical development.

Experimental Protocol for Melting Point Determination using a Mel-Temp Apparatus

The capillary method using a Mel-Temp apparatus is a standard and reliable technique for determining the melting point of a solid.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the benzoylacetonitrile sample is completely dry and in a fine powdered form. If necessary, gently crush the crystals using a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Tap the closed end of the capillary tube on a hard surface to pack the solid down. The packed sample should be approximately 2-3 mm in height.

-

-

Apparatus Setup:

-

Insert the capillary tube, closed end down, into one of the sample slots of the Mel-Temp apparatus.

-

Ensure the thermometer is correctly positioned in the thermometer well.

-

-

Melting Point Determination:

-

Turn on the Mel-Temp apparatus and begin heating at a moderate rate.

-

If the approximate melting point is known, heat rapidly to about 15-20°C below the expected melting point.

-

Reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the heating block, thermometer, and the sample as the melting point is approached.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Post-Analysis:

-

Turn off the apparatus and allow it to cool.

-

Dispose of the used capillary tube in a designated glass waste container.

-

For a second determination, always use a fresh sample and a new capillary tube.

-

Self-Validating System: To ensure accuracy, a mixed melting point determination can be performed. A small amount of the benzoylacetonitrile sample is mixed with a known pure standard of the same compound. If the melting point of the mixture is sharp and matches the literature value, it confirms the identity and purity of the sample. A depression or broadening of the melting point would indicate the presence of impurities.

Workflow for Melting Point Determination

Caption: Workflow for the determination of melting point using a Mel-Temp apparatus.

Solubility of Benzoylacetonitrile

Solubility is a crucial physical property that dictates how a compound will behave in various solvent systems. This is of particular importance in drug development for formulation and in chemical synthesis for reaction and purification processes. The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. Benzoylacetonitrile possesses both a polar benzoyl group and a nitrile group, as well as a nonpolar phenyl ring, giving it a nuanced solubility profile.

Qualitative and Quantitative Solubility Data

| Solvent | Classification | Qualitative Solubility |

| Chloroform | Halogenated | Slightly Soluble[3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble[3] |

| Methanol | Polar Protic | Slightly Soluble[3] |

| Ethyl Acetate | Polar Aprotic | Soluble[4] |

| Dichloromethane | Halogenated | Soluble[4] |

| Water | Polar Protic | Slightly Soluble / Insoluble[3][4] |

Note: "Slightly soluble" and "soluble" are qualitative terms. For precise applications, experimental determination of solubility is essential.

Causality Behind Solubility and Solvent Choice

The choice of solvent is critical for processes such as synthesis, extraction, and recrystallization. For a chemical reaction, the solvent must dissolve the reactants to a sufficient extent to allow the reaction to proceed at a reasonable rate. For purification by recrystallization, an ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. This differential solubility allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the crystallization of the pure compound upon cooling, leaving impurities behind in the solution.

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a solvent.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of benzoylacetonitrile to a known volume of the desired solvent in a sealed flask or vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed flask in a constant temperature water bath or incubator on a shaker.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required can vary depending on the compound and solvent.

-

-

Separation of Undissolved Solid:

-

Once equilibrium is established, allow the mixture to stand at the constant temperature to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles. This step is critical to avoid artificially high solubility readings.

-

-

Quantification of Dissolved Solute:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method to be used.

-

Analyze the concentration of benzoylacetonitrile in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of benzoylacetonitrile of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Using the concentration determined from the analytical measurement and the dilution factor, calculate the original concentration of benzoylacetonitrile in the saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

Self-Validating System: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the measured solubility is consistent across the later time points, it indicates that equilibrium has been achieved.

Workflow for Shake-Flask Solubility Determination

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Recrystallization for Purification

Recrystallization is a powerful technique for purifying solid organic compounds, leveraging their solubility differences in a particular solvent at different temperatures. A suitable recrystallization solvent for benzoylacetonitrile would be one in which it is sparingly soluble at room temperature but highly soluble when heated.

Based on its qualitative solubility, a mixed solvent system is often effective for the recrystallization of compounds like benzoylacetonitrile. A common approach involves dissolving the compound in a "good" solvent (in which it is readily soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Subsequent cooling allows for the formation of pure crystals. For benzoylacetonitrile, a mixture of ethanol and water or ethyl acetate and hexane could be explored as potential recrystallization solvent systems. The optimal solvent or solvent mixture should be determined experimentally.

Conclusion

The physical properties of benzoylacetonitrile, specifically its melting point and solubility, are fundamental to its application in research and drug development. While the melting point of pure benzoylacetonitrile is well-established, quantitative solubility data in a range of organic solvents is less prevalent in the literature. This guide provides robust, step-by-step experimental protocols for the accurate determination of both melting point and solubility, empowering researchers to generate reliable data tailored to their specific applications. Adherence to these methodologies will ensure a solid foundation for the successful synthesis, purification, and formulation of benzoylacetonitrile-based compounds.

References

Theoretical studies and computational analysis of 2-Cyanoacetophenone

An In-depth Technical Guide to the Theoretical and Computational Analysis of 2-Cyanoacetophenone

Abstract: 2-Cyanoacetophenone (also known as benzoylacetonitrile) is a versatile chemical intermediate with significant applications in organic synthesis and the development of pharmaceuticals, agrochemicals, and dyes.[1] Its unique molecular structure, featuring a phenyl ring, a ketone group, and a nitrile group, imparts a rich and complex reactivity profile. Understanding the electronic structure, vibrational properties, and reactive sites of this molecule at a quantum mechanical level is paramount for optimizing its use in synthetic pathways and for designing novel derivatives with targeted biological activities. This technical guide provides a comprehensive theoretical framework for the analysis of 2-Cyanoacetophenone using Density Functional Theory (DFT), a powerful computational tool. We will explore its optimized molecular geometry, vibrational spectra (FT-IR), electronic characteristics via Frontier Molecular Orbitals (HOMO-LUMO), and reactivity landscape through Molecular Electrostatic Potential (MEP) mapping. The methodologies and insights presented herein are intended for researchers, chemists, and drug development professionals seeking to leverage computational analysis to accelerate their research and development efforts.

The Rationale for Computational Analysis

In modern chemical and pharmaceutical research, computational chemistry serves as an indispensable bridge between theoretical concepts and experimental reality. For a molecule like 2-Cyanoacetophenone, theoretical studies offer several distinct advantages:

-

Predictive Power: Before undertaking complex and resource-intensive synthesis, computational models can predict the molecule's geometry, stability, and spectral properties. This allows for a more informed approach to experimental design.

-

Mechanistic Insight: Theoretical analysis can elucidate the underlying electronic factors that govern the molecule's reactivity. By visualizing orbital distributions and electrostatic potential, we can pinpoint which sites are susceptible to nucleophilic or electrophilic attack, providing a rationale for observed reaction outcomes.[2]

-

Safety and Efficiency: By simulating properties, researchers can reduce the number of necessary experiments, saving time, minimizing waste, and avoiding potentially hazardous reactions.

This guide employs Density Functional Theory (DFT), a method that has proven to be a robust and reliable compromise between computational accuracy and efficiency for medium-sized organic molecules like acetophenone derivatives.[3][4][5]

Computational Methodology: A Validated Protocol

The trustworthiness of any computational study rests on the validity of its methodology. The protocol described here is based on widely accepted practices and validated against studies of structurally similar compounds.

Theoretical Framework

All calculations are performed using the Density Functional Theory (DFT) framework. DFT is chosen over simpler methods for its explicit inclusion of electron correlation, which is crucial for accurately describing the electronic structure of conjugated systems containing heteroatoms.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is utilized. This functional has a long-standing track record of providing excellent results for the structural, vibrational, and electronic properties of organic molecules at a reasonable computational cost.[5][6]

-

Basis Set: The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The addition of diffuse functions (++) is important for accurately describing the lone pairs on the oxygen and nitrogen atoms, while the polarization functions (d,p) are essential for correctly modeling the geometry of non-hydrogen and hydrogen atoms, respectively.

Step-by-Step Computational Workflow

The following protocol outlines the sequence of calculations performed to analyze 2-Cyanoacetophenone.

-

Structure Input: The initial 3D structure of 2-Cyanoacetophenone is built using molecular modeling software (e.g., GaussView).

-

Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This step locates the lowest energy conformation of the molecule on the potential energy surface.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

Electronic Property Calculation: Using the optimized geometry, further calculations are performed to determine:

-

Frontier Molecular Orbitals (HOMO and LUMO).

-

Mulliken atomic charges.

-

The Molecular Electrostatic Potential (MEP) surface.

-

-

Excited State Calculation (UV-Vis): Time-Dependent DFT (TD-DFT) calculations are run to predict the electronic transition energies and corresponding absorption wavelengths (λmax).[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. asianpubs.org [asianpubs.org]

- 5. yjes.scholasticahq.com [yjes.scholasticahq.com]

- 6. Vibrational frequency analysis, FT-IR and Laser-Raman spectra, DFT studies on ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

Stability and Storage of α-Formylphenylacetonitrile: A Technical Guide for Researchers

Introduction

α-Formylphenylacetonitrile, also known as 2-formyl-2-phenylacetonitrile, is a versatile bifunctional molecule characterized by the presence of a nitrile and an aldehyde group attached to the same benzylic carbon. This unique structural arrangement makes it a valuable intermediate in the synthesis of a variety of heterocyclic compounds, pharmaceuticals, and other fine chemicals. However, the inherent reactivity of its functional groups presents significant challenges regarding its stability and storage. This technical guide provides an in-depth analysis of the factors influencing the stability of α-formylphenylacetonitrile and offers evidence-based recommendations for its optimal storage and handling to ensure its integrity for research and development applications.

Chemical Stability Profile of α-Formylphenylacetonitrile

The stability of α-formylphenylacetonitrile is intrinsically linked to the reactivity of its constituent functional groups: the formyl (aldehyde) group, the nitrile group, and the activated α-carbon. The molecule's susceptibility to degradation is primarily governed by hydrolysis, oxidation, and base-catalyzed reactions.

Susceptibility to Hydrolysis

Both the nitrile and the formyl group are susceptible to hydrolysis, with the reaction conditions dictating the primary degradation pathway.

-

Nitrile Hydrolysis : In the presence of acidic or basic conditions, the nitrile group can undergo hydrolysis.[1] Under basic conditions, the hydrolysis of nitriles typically proceeds through the formation of an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.[2] For α-formylphenylacetonitrile, this would lead to the formation of 2-formyl-2-phenylacetamide and subsequently 2-formyl-2-phenylacetic acid. Acid-catalyzed hydrolysis can also occur, leading to the corresponding carboxylic acid.[3]

-

Aldehyde Reactivity : The formyl group is prone to hydration in aqueous media, forming a geminal diol. While this is a reversible process, it can be a precursor to further degradation reactions.

Oxidative Degradation

The aldehyde functionality in α-formylphenylacetonitrile is highly susceptible to oxidation.

-

Aerial Oxidation : In the presence of atmospheric oxygen, the formyl group can be oxidized to a carboxylic acid, yielding α-cyanophenylacetic acid. This process can be accelerated by exposure to light and elevated temperatures.

-

Oxidizing Agents : Strong oxidizing agents will readily convert the aldehyde to a carboxylic acid. Therefore, contact with such reagents must be strictly avoided.[1]

Base-Catalyzed Degradation

The presence of a hydrogen atom on the carbon alpha to both the phenyl and nitrile groups makes it acidic and susceptible to deprotonation by bases. This can initiate several degradation pathways.

-

Aldol-type Reactions : The enolate formed upon deprotonation can participate in self-condensation reactions.

-

Retro-Claisen Condensation : In the presence of a strong base, α-formylphenylacetonitrile, which can be synthesized by a Claisen-type condensation, may be susceptible to a retro-Claisen reaction, leading to the formation of phenylacetonitrile and a formate derivative.

Thermal and Photochemical Stability

-

Thermal Decomposition : While specific data for α-formylphenylacetonitrile is limited, many organic nitriles can decompose at elevated temperatures, potentially releasing toxic fumes of hydrogen cyanide and nitrogen oxides.[4] It is prudent to assume that α-formylphenylacetonitrile is heat-sensitive.

-

Photostability : Compounds with aromatic rings and carbonyl groups can be sensitive to light. Exposure to UV or visible light may promote radical reactions and accelerate oxidative degradation. Therefore, protection from light is crucial.

Recommended Storage and Handling Conditions

To maintain the purity and integrity of α-formylphenylacetonitrile, the following storage and handling conditions are recommended, based on the stability profile discussed above.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8 °C.[5] | Minimizes the rate of potential degradation reactions, including hydrolysis, oxidation, and self-condensation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[5] | Prevents aerial oxidation of the sensitive aldehyde group. |

| Light | Store in an amber, light-resistant container. | Protects the compound from photochemical degradation. |

| Moisture | Keep container tightly sealed in a dry location. | Prevents hydrolysis of the nitrile and formyl groups. |

| Purity | Use high-purity, anhydrous solvents when preparing solutions. | Impurities in solvents can catalyze degradation. |

Handling Procedures

Due to its potential toxicity and reactivity, α-formylphenylacetonitrile should be handled with appropriate safety precautions in a well-ventilated fume hood.[6]

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Incompatible Materials : Avoid contact with strong acids, strong bases, strong oxidizing agents, and reducing agents.[1]

-

Dispensing : When dispensing the compound, use clean, dry spatulas and weigh it promptly to minimize exposure to air and moisture. For preparing solutions, add the solid to the solvent and mix gently.

Experimental Protocols for Stability Assessment

To ensure the quality of α-formylphenylacetonitrile for sensitive applications, it is advisable to perform periodic stability assessments. A forced degradation study is a powerful tool to identify potential degradation products and establish a stability-indicating analytical method.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on α-formylphenylacetonitrile.

Objective: To identify potential degradation products under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

-

α-Formylphenylacetonitrile

-

HPLC-grade acetonitrile and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a UV detector or a mass spectrometer (LC-MS)

-

Photostability chamber

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of α-formylphenylacetonitrile in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize with an equivalent amount of acid before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

-

Thermal Degradation: Expose a solid sample and a solution sample to heat (e.g., 80°C) for a specified period.

-

Photodegradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

Analyze the stressed samples at different time points using a suitable HPLC method. A reverse-phase C18 column is often a good starting point.

-